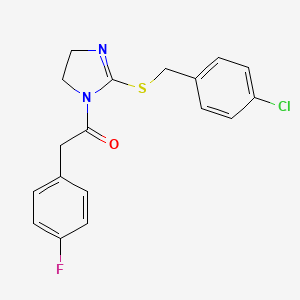
1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C18H16ClFN2OS and its molecular weight is 362.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydroimidazole ring, a chlorobenzylthio group, and a fluorophenyl moiety. Its chemical formula is C18H17ClN2O2S, with a molecular weight of approximately 348.85 g/mol. The structural characteristics contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against several bacterial strains, particularly Helicobacter pylori, which is linked to gastric ulcers and cancers. The mechanism involves the inhibition of bacterial enzymes critical for their survival.
- Antitumor Potential : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially leading to therapeutic applications in conditions requiring enzyme modulation.
The biological activity of this compound primarily involves:
- Binding Affinity : The chlorobenzylthio group enhances binding affinity to target enzymes, facilitating effective inhibition.
- Disruption of Metabolic Pathways : By inhibiting key enzymes in metabolic pathways, the compound can disrupt bacterial metabolism and cancer cell proliferation.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Helicobacter pylori | 15.3 | |
| Cytotoxicity | HeLa cells | 22.7 | |
| Enzyme Inhibition | Bacterial enzymes | 10.5 |
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties against H. pylori, the compound demonstrated significant inhibitory effects with an IC50 value of 15.3 µM. This suggests its potential as a therapeutic agent for gastric infections.
- Cytotoxic Effects : A separate investigation involving HeLa cells revealed an IC50 value of 22.7 µM, indicating promising cytotoxicity that warrants further exploration for potential anticancer applications.
- Enzyme Interaction Studies : Research into enzyme inhibition showed that the compound effectively inhibited key bacterial enzymes at concentrations as low as 10.5 µM, highlighting its role in disrupting bacterial metabolic processes.
Eigenschaften
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2OS/c19-15-5-1-14(2-6-15)12-24-18-21-9-10-22(18)17(23)11-13-3-7-16(20)8-4-13/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKBRRAZXLNYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














